1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene
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Overview
Description
- It is an organic compound with a benzene ring substituted by bromine, chlorine, fluorine, and a methyl group.
- Benzyl bromide is a colorless to pale yellow liquid with a sharp, pungent odor. It is slightly soluble in water but readily dissolves in organic solvents like ethanol, ether, and benzene .
1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene: , has the chemical formula and a molecular weight of approximately 221.5 g/mol.
Preparation Methods
- The traditional synthetic route for benzyl bromide involves the bromination of toluene using bromine or hydrogen bromide. The reaction proceeds at room temperature in the presence of manganese dioxide (MnO₂) as a heterogeneous catalyst.
- this method has limitations: it requires harsh conditions, has a lengthy synthetic process, yields low product purity due to byproducts, and poses challenges during product separation and purification.
- An alternative method involves using a Grignard reagent (phenylmagnesium bromide) to react with formaldehyde (CH₂O) to form benzyl bromide. This approach offers better selectivity and higher yields .
Chemical Reactions Analysis
Reactions: Benzyl bromide participates in various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Benzyl bromide serves as a versatile building block in organic synthesis, especially for protecting hydroxyl groups (e.g., forming ethers) and carboxylic acids (e.g., esterification).
Biology and Medicine: Used in the synthesis of pharmaceutical intermediates and as a reagent in peptide chemistry.
Industry: Employed in the production of surfactants, dyes, and perfumes.
Mechanism of Action
- Benzyl bromide’s mechanism of action depends on its specific application. For example:
- As a protecting group: It forms stable benzyl ethers, protecting hydroxyl functionalities during synthetic steps.
- As a reagent: It reacts with nucleophiles, leading to substitution reactions.
- Molecular targets and pathways vary based on the context of use.
Comparison with Similar Compounds
- Benzyl bromide is unique due to its combination of bromine, chlorine, fluorine, and a methyl group.
- Similar compounds include other alkyl halides (e.g., benzyl chloride, benzyl fluoride) and benzene derivatives (e.g., toluene, benzaldehyde).
Properties
Molecular Formula |
C8H7BrClF |
---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
IIFGATAHMDXKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CBr)F |
Origin of Product |
United States |
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